molecular formula C10H8Br3NO5S B12569572 N-[3-(Tribromomethanesulfonyl)benzoyl]glycine CAS No. 299446-72-3

N-[3-(Tribromomethanesulfonyl)benzoyl]glycine

Cat. No.: B12569572
CAS No.: 299446-72-3
M. Wt: 493.95 g/mol
InChI Key: BRGOYQODCANOHZ-UHFFFAOYSA-N
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Description

N-[3-(Tribromomethanesulfonyl)benzoyl]glycine is a chemical compound with the molecular formula C10H8Br3NO5S It is a derivative of glycine, an amino acid, and contains a benzoyl group substituted with a tribromomethanesulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(Tribromomethanesulfonyl)benzoyl]glycine typically involves the reaction of glycine with benzoyl chloride to form benzoyl glycine, followed by the introduction of the tribromomethanesulfonyl group. The reaction conditions often require a base, such as sodium hydroxide, to facilitate the nucleophilic attack of glycine on the benzoyl chloride. The reaction proceeds as follows:

  • Dissolve glycine in a sodium hydroxide solution.
  • Add benzoyl chloride to the solution and stir until the reaction is complete.
  • Introduce tribromomethanesulfonyl chloride to the reaction mixture.
  • Purify the product through recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions and purification steps to ensure the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions

N-[3-(Tribromomethanesulfonyl)benzoyl]glycine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfonic acid derivatives.

    Reduction: Reduction reactions can lead to the removal of the tribromomethanesulfonyl group.

    Substitution: The tribromomethanesulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce simpler benzoyl glycine derivatives.

Scientific Research Applications

N-[3-(Tribromomethanesulfonyl)benzoyl]glycine has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including anticonvulsant properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, especially in the treatment of neurological disorders.

    Industry: It is utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of N-[3-(Tribromomethanesulfonyl)benzoyl]glycine involves its interaction with specific molecular targets. The tribromomethanesulfonyl group can act as an electrophile, facilitating reactions with nucleophiles in biological systems. This interaction can lead to the modulation of enzyme activity or the inhibition of specific biochemical pathways, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    N-Benzoylglycine: A simpler derivative without the tribromomethanesulfonyl group.

    N-(Benzoyl)glycinanilide: Contains an anilide group, showing anticonvulsant activity.

    Hippuric Acid: Another benzoyl glycine derivative, commonly found in urine.

Uniqueness

N-[3-(Tribromomethanesulfonyl)benzoyl]glycine is unique due to the presence of the tribromomethanesulfonyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s reactivity and potential for diverse applications in research and industry.

Properties

CAS No.

299446-72-3

Molecular Formula

C10H8Br3NO5S

Molecular Weight

493.95 g/mol

IUPAC Name

2-[[3-(tribromomethylsulfonyl)benzoyl]amino]acetic acid

InChI

InChI=1S/C10H8Br3NO5S/c11-10(12,13)20(18,19)7-3-1-2-6(4-7)9(17)14-5-8(15)16/h1-4H,5H2,(H,14,17)(H,15,16)

InChI Key

BRGOYQODCANOHZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)C(Br)(Br)Br)C(=O)NCC(=O)O

Origin of Product

United States

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